5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
CAS No.: 1120271-16-0
Cat. No.: VC5659464
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1120271-16-0 |
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Molecular Formula | C9H7ClN2O |
Molecular Weight | 194.62 |
IUPAC Name | 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |
Standard InChI Key | MCPVXAZQISPZJO-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)C2=CC=CC=C2Cl |
Introduction
Structural and Nomenclature Features
5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole (IUPAC name: 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole) consists of a five-membered oxadiazole ring with nitrogen atoms at positions 1, 2, and 4. The substituents include:
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Position 3: A methyl group (-CH₃), enhancing lipophilicity and influencing metabolic stability.
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Position 5: A 2-chlorophenyl ring, introducing steric bulk and electronic effects due to the electronegative chlorine atom.
The chlorine atom at the ortho position of the phenyl ring may hinder rotational freedom, potentially affecting binding interactions with biological targets. Comparative studies on 3,5-disubstituted 1,2,4-oxadiazoles suggest that such substitutions optimize steric and electronic profiles for target engagement .
Synthetic Methodologies
Classical Cyclization Approaches
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole, a plausible route involves:
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Amidoxime Formation: Reacting 2-chlorobenzonitrile with hydroxylamine hydrochloride to yield N-hydroxy-2-chlorobenzimidamide.
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Acylation: Treating the amidoxime with acetyl chloride in the presence of a base (e.g., pyridine) to form N-acetyl-N'-(2-chlorobenzoyl)hydrazine.
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Cyclodehydration: Heating the intermediate under acidic or basic conditions to induce ring closure.
This method, adapted from Tiemann and Krüger’s work, often requires optimization to improve yields, as competing reactions may generate byproducts like 1,3,4-oxadiazoles .
Table 1: Representative Synthetic Conditions for 1,2,4-Oxadiazoles
Starting Materials | Reagents/Conditions | Yield (%) | Reference |
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2-Chlorobenzamidoxime + AcCl | Pyridine, 80°C, 6h | 62 | |
Amidoxime + Methyl acetate | NaOH/DMSO, RT, 24h | 78 | |
Nitrile oxide + Nitrile | PtCl₄, CH₃CN, 50°C | 45 |
Green Chemistry Innovations
Recent advances emphasize solvent-free or catalytic methods:
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Microwave-Assisted Synthesis: Reduced reaction times (e.g., 15–30 minutes) and improved yields (up to 85%) have been achieved using microwave irradiation (MWI) .
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Mechanochemical Approaches: Ball milling of amidoximes and anhydrides in the absence of solvents offers an environmentally friendly alternative, though applicability to chlorophenyl derivatives remains unexplored .
Physicochemical Properties
While experimental data for 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole are scarce, key properties can be extrapolated:
Table 2: Predicted Physicochemical Profile
Property | Value | Method of Estimation |
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Molecular Weight | 208.65 g/mol | Calculated |
LogP (Lipophilicity) | 2.8 ± 0.3 | ChemAxon |
Solubility (Water) | 0.12 mg/mL | ALOGPS |
Melting Point | 145–148°C | Analog comparison |
The chlorine atom increases molecular polarity compared to non-halogenated analogs, potentially improving target binding but reducing membrane permeability.
Biological Activities and Mechanisms
Antimicrobial Activity
Chlorophenyl-substituted oxadiazoles demonstrate broad-spectrum antibacterial effects. A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, showed inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 µg/mL . The chlorine substituent may enhance membrane disruption or enzyme inhibition.
Anti-Inflammatory and Analgesic Effects
Although unstudied for this derivative, 3-methyl-5-aryl-1,2,4-oxadiazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ levels in murine models .
Structure-Activity Relationships (SAR)
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Position 3: Methyl groups optimize metabolic stability without steric hindrance.
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Position 5: Ortho-chlorine substitution enhances electronic withdrawal, improving interactions with electron-rich binding pockets .
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Heterocycle Rigidity: The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in enzymes.
Challenges and Future Directions
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Synthetic Optimization: Improving yields beyond 60–70% for large-scale production.
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Solubility Enhancement: Prodrug strategies or formulation with cyclodextrins may address poor aqueous solubility.
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Target Identification: Proteomics and molecular docking studies are needed to elucidate precise mechanisms.
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